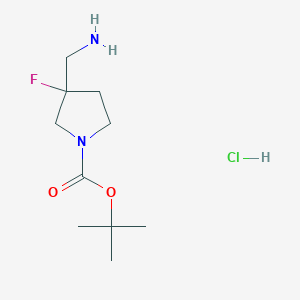
Chlorhydrate de 2-fluorohept-6-én-1-amine
Vue d'ensemble
Description
2-Fluorohept-6-en-1-amine hydrochloride is an organic compound that belongs to the class of fluoroalkyl amines. This compound is characterized by the presence of a fluorine atom attached to the hept-6-en-1-amine backbone, which significantly alters its chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Applications De Recherche Scientifique
2-Fluorohept-6-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorohept-6-en-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with hept-6-en-1-amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-Fluorohept-6-en-1-amine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorohept-6-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The double bond in the hept-6-en-1-amine backbone can be reduced to form saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of azido or thioether derivatives.
Mécanisme D'action
The mechanism of action of 2-Fluorohept-6-en-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, which contribute to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorohept-6-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Fluorohept-6-en-1-thiol: Contains a thiol group instead of an amine.
2-Fluorohept-6-en-1-amine: The free base form without the hydrochloride salt.
Uniqueness
2-Fluorohept-6-en-1-amine hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for biological and industrial applications. The presence of the fluorine atom also imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts.
Propriétés
IUPAC Name |
2-fluorohept-6-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-2-3-4-5-7(8)6-9;/h2,7H,1,3-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDNLOGQNBCYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-3A-Aminomethyl-Tetrahydro-Furo[3,4-C]Pyrrole-5-Carboxylicacidtert-Butylester](/img/structure/B1485031.png)

![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)

![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)


![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)



![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)

